2-Phenylethyl 6-cyclohexylhexanoate

Description

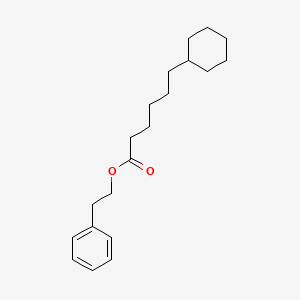

2-Phenylethyl 6-cyclohexylhexanoate is a synthetic ester compound characterized by a phenylethyl group (C₆H₅CH₂CH₂–) linked via an ester bond to a 6-cyclohexylhexanoate moiety. This structure combines aromatic (phenyl) and alicyclic (cyclohexyl) components, which may influence its physicochemical properties, such as volatility, solubility, and stability. These compounds are often valued for their fruity or floral aromas and functional roles in industrial applications.

Properties

CAS No. |

6280-60-0 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

2-phenylethyl 6-cyclohexylhexanoate |

InChI |

InChI=1S/C20H30O2/c21-20(22-17-16-19-13-6-2-7-14-19)15-9-3-8-12-18-10-4-1-5-11-18/h2,6-7,13-14,18H,1,3-5,8-12,15-17H2 |

InChI Key |

RPSGVWNIMVDVMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCCCC(=O)OCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylethyl 6-cyclohexylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-phenylethanol with 6-cyclohexylhexanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes such as reactive distillation. This method combines the reaction and separation steps in a single unit, improving efficiency and reducing costs. The use of biocatalysts, such as immobilized lipases, can also be employed to produce the ester under milder conditions, which is advantageous for maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol (2-phenylethanol) and acid (6-cyclohexylhexanoic acid) in the presence of a strong acid or base.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol. This reaction is often catalyzed by acids or bases.

Oxidation: The phenylethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Transesterification: Acidic (e.g., sulfuric acid) or basic (e.g., sodium methoxide) catalysts.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Hydrolysis: 2-Phenylethanol and 6-cyclohexylhexanoic acid.

Transesterification: New esters and alcohols depending on the reactants used.

Oxidation: Aldehydes or carboxylic acids derived from the phenylethyl group.

Scientific Research Applications

2-Phenylethyl 6-cyclohexylhexanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential antimicrobial properties and its effects on various biological systems.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Widely used in the fragrance and flavor industries due to its pleasant odor. .

Mechanism of Action

The mechanism of action of 2-Phenylethyl 6-cyclohexylhexanoate is primarily related to its interaction with biological membranes and proteins. The ester can penetrate cell membranes due to its lipophilic nature, allowing it to interact with intracellular targets. It may inhibit the growth of microorganisms by disrupting membrane integrity and interfering with essential metabolic processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-phenylethyl 6-cyclohexylhexanoate:

2-Phenylethyl Acetate

- Structure : Phenylethyl group + acetate ester.

- Properties : High volatility, fruity/floral aroma, and susceptibility to thermal degradation .

- Applications : Widely used in perfumery and flavoring agents.

Ethyl Hexanoate

- Structure: Ethyl group + hexanoic acid ester.

- Properties : Volatile, pineapple-like odor, and moderate solubility in water .

- Applications : Common in food flavorings and beverages.

2-(2-Phenylethyl)Chromones

- Structure : Phenylethyl group fused to a chromone ring.

- Properties: Non-volatile, stable under heat, and characteristic of agarwood fragrances .

- Applications : Used in traditional medicines and luxury perfumes.

Physicochemical Properties

Table 1 compares key properties of analogous compounds:

Key Observations:

Volatility: The cyclohexylhexanoate chain in this compound likely reduces volatility compared to smaller esters like ethyl hexanoate or 2-phenylethyl acetate .

Thermal Stability : Bulkier alicyclic groups may enhance thermal stability, contrasting with 2-phenylethyl acetate, which degrades under heat .

Solubility: Increased hydrophobicity due to the cyclohexyl group may limit water solubility, favoring applications in non-polar matrices.

Analytical Characterization

- Mass Spectrometry (MS): Similar to 2-(2-phenylethyl)chromones, this compound may undergo cleavage at the ester bond, producing fragment ions corresponding to the phenylethyl and cyclohexylhexanoate moieties .

- Gas Chromatography (GC): Less volatile than ethyl hexanoate, requiring higher temperatures for elution in GC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.